molecular formula C13H10FNO2 B5774548 3-fluoro-N-(4-hydroxyphenyl)benzamide CAS No. 330828-38-1

3-fluoro-N-(4-hydroxyphenyl)benzamide

Cat. No.: B5774548
CAS No.: 330828-38-1
M. Wt: 231.22 g/mol
InChI Key: AZOOMGIXRORONB-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H10FNO2 It is a derivative of benzamide, featuring a fluorine atom at the third position and a hydroxyphenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or N-cyclohexyl-2-pyrrolidone (CHP). The reaction conditions are generally mild, and the product is obtained through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-(4-hydroxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(4-hydroxyphenyl)benzamide
  • 4-fluoro-N-(3-hydroxyphenyl)benzamide

Comparison

3-fluoro-N-(4-hydroxyphenyl)benzamide is unique due to the position of the fluorine atom, which can influence its chemical reactivity and biological activity. Compared to 4-fluoro-N-(4-hydroxyphenyl)benzamide and 4-fluoro-N-(3-hydroxyphenyl)benzamide, the 3-fluoro derivative may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-fluoro-N-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(16)7-5-11/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOOMGIXRORONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355627
Record name 3-Fluoro-N-(4-hydroxy-phenyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330828-38-1
Record name 3-Fluoro-N-(4-hydroxy-phenyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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